An In-depth Technical Guide to the Synthesis and Chemical Properties of Trimazosin
An In-depth Technical Guide to the Synthesis and Chemical Properties of Trimazosin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimazosin is a quinazoline-based compound primarily classified as a selective alpha-1 adrenergic receptor antagonist.[1] Developed by Pfizer, it is recognized for its efficacy as an antihypertensive agent, functioning by inducing vasodilation to reduce peripheral vascular resistance.[2] Its mechanism of action also lends itself to the treatment of benign prostatic hyperplasia (BPH) by relaxing the smooth muscle in the prostate and bladder neck. Structurally, it is related to other well-known alpha-1 blockers like prazosin. This guide provides a detailed overview of its chemical properties, a representative synthetic pathway, and its primary mechanism of action.
Chemical and Physical Properties
Trimazosin is a complex organic molecule with specific physicochemical properties that dictate its behavior and formulation. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate | [1][3] |
| CAS Number | 35795-16-5 | [3] |
| Chemical Formula | C₂₀H₂₉N₅O₆ | |
| Molecular Weight | 435.47 g/mol | |
| Melting Point | 158-159 °C | |
| Appearance | White crystalline solid | |
| Water Solubility | 1.56 mg/mL (for base) | |
| pKa (Strongest Basic) | 5.99 | |
| LogP | 1.2 - 1.35 |
Synthesis of Trimazosin
The synthesis of Trimazosin, as detailed in U.S. Patent 3,669,968, involves a multi-step process starting from the construction of the substituted quinazoline core, followed by the introduction of the piperazine moiety and subsequent functionalization. While the original patent provides the definitive route, the following represents a chemically analogous and detailed experimental protocol.
Representative Synthetic Workflow
The overall synthesis can be visualized as a three-stage process:
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Formation of the Chloroquinazoline Core: Building the key intermediate, 2,4-dichloro-6,7,8-trimethoxyquinazoline.
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Piperazine Coupling: Nucleophilic substitution to attach the piperazine ring.
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Side-Chain Acylation: Addition of the final ester group to the piperazine nitrogen.
Caption: A representative synthetic workflow for Trimazosin.
Experimental Protocols
Protocol 3.2.1: Synthesis of 2-Chloro-4-amino-6,7,8-trimethoxyquinazoline (Intermediate E)
This protocol outlines the creation of the core heterocyclic structure.
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Chlorination: A mixture of 6,7,8-trimethoxyquinazoline-2,4-dione (1 mole) and phosphorus oxychloride (POCl₃, 5 moles) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline for 5-7 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with vigorous stirring. The resulting precipitate, 2,4-dichloro-6,7,8-trimethoxyquinazoline, is collected by filtration, washed with cold water until neutral, and dried under vacuum.
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Selective Ammonolysis: The dried dichloro-intermediate (1 mole) is suspended in ethanol saturated with ammonia gas in a sealed pressure vessel. The mixture is heated to 120-140 °C for 8-12 hours. The regioselective substitution of the more reactive chlorine at the C4 position occurs.
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Isolation: The vessel is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-chloro-4-amino-6,7,8-trimethoxyquinazoline.
Protocol 3.2.2: Synthesis of 1-(4-Amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine (Intermediate F)
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Coupling Reaction: 2-Chloro-4-amino-6,7,8-trimethoxyquinazoline (1 mole) and an excess of anhydrous piperazine (5-10 moles) are heated together, either neat or in a high-boiling inert solvent like 2-ethoxyethanol, at 130-150 °C for 10-15 hours.
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Purification: After cooling, the reaction mixture is diluted with water, and the pH is adjusted to be basic. The product is extracted with an organic solvent such as chloroform or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Protocol 3.2.3: Synthesis of Trimazosin (Final Product G)
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Acylation: The intermediate from the previous step (1 mole) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base like triethylamine (1.2 moles). The solution is cooled in an ice bath.
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Reagent Addition: A solution of 2-hydroxy-2-methylpropyl chloroformate (1.1 moles) in the same solvent is added dropwise to the cooled mixture. (Note: 2-hydroxy-2-methylpropyl chloroformate can be prepared by reacting 1,2-epoxy-2-methylpropane with phosgene).
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Reaction Completion: The reaction is allowed to warm to room temperature and stirred for 4-6 hours until completion is confirmed by TLC.
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Final Purification: The reaction mixture is washed sequentially with water, dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried and evaporated. The resulting crude Trimazosin is purified by recrystallization from a solvent system like chloroform/diisopropyl ether to yield the final product as a white solid.
Mechanism of Action and Signaling Pathway
Trimazosin exerts its therapeutic effects by acting as a selective antagonist at alpha-1 adrenergic receptors (α₁-AR). These receptors are integral to the sympathetic nervous system and are found predominantly in the smooth muscle of blood vessels and the prostate.
Alpha-1 Adrenergic Blockade
Under normal physiological conditions, catecholamines like norepinephrine bind to α₁-ARs, initiating a signaling cascade that leads to smooth muscle contraction. In blood vessels, this results in vasoconstriction and an increase in blood pressure. In the prostate, it causes muscle contraction that can obstruct urinary flow in patients with BPH.
Trimazosin competitively binds to these α₁-ARs, preventing norepinephrine from binding and thereby inhibiting the downstream signaling pathway. This blockade leads to:
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Vasodilation: Relaxation of the smooth muscle in arterioles and veins, which decreases total peripheral resistance and lowers blood pressure.
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Prostatic and Bladder Neck Muscle Relaxation: Alleviation of urinary obstruction and improvement of symptoms associated with BPH.
Intracellular Signaling Pathway
The α₁-AR is a G protein-coupled receptor (GPCR) that is primarily linked to the Gq family of G proteins. The inhibition of this pathway by Trimazosin prevents the following sequence of events:
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Gq Protein Activation: Norepinephrine binding would normally activate the Gq protein.
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Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C.
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Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
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Calcium Release and PKC Activation:
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IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
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DAG remains in the cell membrane and, along with the increased Ca²⁺ levels, activates Protein Kinase C (PKC).
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Cellular Response: The elevated intracellular Ca²⁺ and activated PKC lead to the phosphorylation of various proteins, ultimately causing smooth muscle contraction.
By blocking the initial receptor activation, Trimazosin halts this entire cascade.
Caption: The alpha-1 adrenergic receptor signaling pathway and its inhibition by Trimazosin.
